molecular formula C15H16FN3O3S B5236291 2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide

2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide

Cat. No. B5236291
M. Wt: 337.4 g/mol
InChI Key: JRLBDPFBOQLFMK-UHFFFAOYSA-N
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Description

2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. This compound has been found to possess a range of biological activities that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in tumor growth and inflammation. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a reduction in tumor growth and metastasis. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide have been studied extensively. The compound has been found to have a low toxicity profile and is well tolerated in animal models. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. The compound has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide is its low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. The compound has also been found to possess a range of biological activities that make it a potential candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide. One area of research could focus on the development of new analogues of this compound with improved solubility and bioavailability. Another area of research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could investigate the potential of this compound in the treatment of other diseases such as neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazine hydrate to yield the final product. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized for maximum yield and purity.

Scientific Research Applications

2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has been tested in vitro and in vivo for its activity against various cancer cell lines, and has shown promising results in inhibiting tumor growth. It has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

1-[(2,4-dimethylphenyl)sulfonylamino]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-10-6-7-14(11(2)8-10)23(21,22)19-18-15(20)17-13-5-3-4-12(16)9-13/h3-9,19H,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLBDPFBOQLFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC(=CC=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[(2,4-dimethylphenyl)sulfonyl]-N-(3-fluorophenyl)hydrazinecarboxamide

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